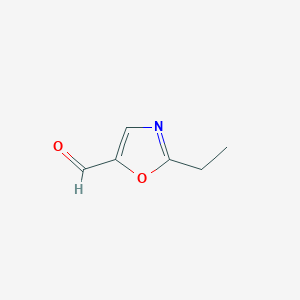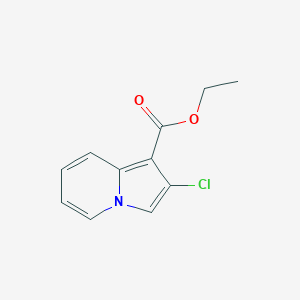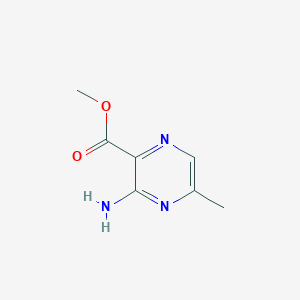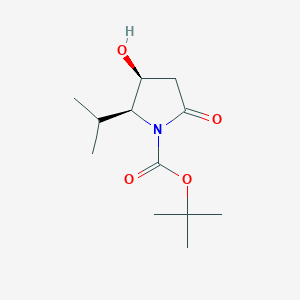
2-Ethyloxazole-5-carbaldehyde
Vue d'ensemble
Description
2-Ethyloxazole-5-carbaldehyde is a chemical compound that is widely used in scientific research. It is a versatile building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Applications De Recherche Scientifique
Antioxidant Activity Analysis
Compounds similar to 2-Ethyloxazole-5-carbaldehyde may be involved in studies related to antioxidant activity. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical in determining the antioxidant capacity of complex samples. These methods, based on chemical reactions and spectrophotometry, are essential in antioxidant analysis across various fields including food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Microwave-assisted Synthesis
The microwave-assisted synthesis technique, particularly for benzoxazole derivatives, showcases the impact of novel synthesis methods on medicinal chemistry research. This technique enhances diversity and expedites research in chemistry, offering a more efficient method for the synthesis of compounds potentially including this compound derivatives. The condensation of 2-aminophenol or its derivatives with aldehydes, carboxylic acids, nitriles, isocyanates, and aliphatic amines are common pathways for obtaining benzoxazoles (Özil & Menteşe, 2020).
Pharmacological Potential of Triazole Derivatives
Research into triazole derivatives, which share a heterocyclic motif that could be structurally related to this compound, reveals a wide range of pharmacological properties. These derivatives are investigated for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The exploration of novel triazole compounds with diverse biological activities highlights the potential pharmacological applications of similar heterocyclic compounds (Ferreira et al., 2013).
Enzymatic Remediation of Organic Pollutants
Studies on the use of oxidoreductive enzymes, in conjunction with redox mediators, for the degradation of organic pollutants offer insight into the environmental applications of chemical compounds. Enzymes like laccases and peroxidases, in the presence of redox mediators, can significantly enhance the degradation efficiency of recalcitrant compounds in wastewater. This research area might involve or benefit from the chemical properties of this compound or its derivatives (Husain & Husain, 2007).
Propriétés
IUPAC Name |
2-ethyl-1,3-oxazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-6-7-3-5(4-8)9-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADONCDFFNZWCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B3213732.png)










